Ácido 2-fluoro-3-yodofenilborónico

Descripción general

Descripción

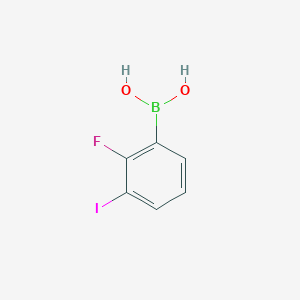

2-Fluoro-3-iodophenylboronic acid is an organoboron compound with the molecular formula C6H5BFIO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with both a fluorine and an iodine atom. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds .

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Fluoro-3-iodophenylboronic acid serves as a critical reagent in organic synthesis. It is primarily used in:

- Cross-Coupling Reactions : Particularly the Suzuki-Miyaura coupling, which allows for the formation of biaryl compounds. This reaction typically employs palladium catalysts and is significant in synthesizing pharmaceuticals and agrochemicals.

- Substitution Reactions : The iodine atom can be substituted with various nucleophiles, enabling the formation of diverse organic compounds.

- Oxidation and Reduction Reactions : The boronic acid moiety can undergo oxidation to form boronic esters or reduction to yield boranes, expanding its utility in synthetic pathways.

Recent studies have explored the biological properties of 2-fluoro-3-iodophenylboronic acid, particularly its antimicrobial and anticancer activities:

- Antibacterial Properties : The compound exhibits significant antibacterial activity against various strains, including Vibrio harveyi and Vibrio parahaemolyticus. Its minimum inhibitory concentration (MIC) against these bacteria is reported to be around 100 µg/mL. This effectiveness is attributed to its ability to disrupt biofilm formation and interfere with bacterial virulence factors such as motility and hydrophobicity.

| Compound Name | MIC (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| 2-Fluoro-3-iodophenylboronic acid | 100 | 70.3 |

| 3,5-Diiodo-2-methoxyphenylboronic acid | 100 | 30.3 |

| 2-Fluoro-5-iodophenylboronic acid | 100 | 24.1 |

This table illustrates the comparative efficacy of this compound against other boronic acids in inhibiting bacterial growth.

Case Studies

Several case studies highlight the applications of 2-fluoro-3-iodophenylboronic acid:

- Biofilm Inhibition : A study demonstrated that halogenated phenylboronic acids significantly reduced biofilm formation on surfaces used in marine food preservation, indicating potential applications in food safety technologies.

- Antimicrobial Efficacy : Another investigation reported that this compound could inhibit the growth of Vibrio species both in planktonic states and within biofilms, showcasing its dual action as a bactericidal agent and a biofilm disruptor.

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups

Biochemical Pathways

Boronic acids are versatile molecules used in various chemical reactions, including the Suzuki-Miyaura cross-coupling reaction . They can also act as inhibitors or modulators in various biological pathways, depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of boronic acids can vary widely depending on their chemical structure and the presence of functional groups .

Result of Action

The molecular and cellular effects of 2-Fluoro-3-iodophenylboronic acid are not well-documented. The effects would depend on the specific targets and pathways that the compound interacts with. Boronic acids can have diverse effects, ranging from inhibiting enzyme activity to modulating receptor signaling .

Action Environment

The action, efficacy, and stability of 2-Fluoro-3-iodophenylboronic acid can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the reactivity of boronic acids is known to be influenced by pH, as they can form boronate esters under alkaline conditions .

Análisis Bioquímico

Cellular Effects

The effects of 2-Fluoro-3-iodophenylboronic acid on cellular processes are an area of active research. Preliminary studies suggest that this compound can influence cell signaling pathways and gene expression. For instance, it may affect the activity of kinases and phosphatases, which are critical regulators of cell signaling. Furthermore, 2-Fluoro-3-iodophenylboronic acid has been shown to impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, 2-Fluoro-3-iodophenylboronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition or activation of enzymes. The boronic acid group can form reversible covalent bonds with the active sites of enzymes, thereby modulating their activity. Additionally, 2-Fluoro-3-iodophenylboronic acid can bind to specific biomolecules, altering their structure and function. These interactions can lead to changes in gene expression and cellular responses .

Dosage Effects in Animal Models

The effects of 2-Fluoro-3-iodophenylboronic acid in animal models are dose-dependent. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Studies have reported threshold effects, where a certain dosage is required to observe measurable effects. Additionally, high doses of 2-Fluoro-3-iodophenylboronic acid can be toxic, leading to adverse effects such as organ damage and metabolic disturbances .

Metabolic Pathways

2-Fluoro-3-iodophenylboronic acid is involved in various metabolic pathways, particularly those related to the metabolism of boronic acids. This compound can interact with enzymes such as oxidases and transferases, which play a role in its biotransformation. The metabolic flux of 2-Fluoro-3-iodophenylboronic acid can influence the levels of metabolites in cells, thereby affecting cellular function and homeostasis .

Transport and Distribution

The transport and distribution of 2-Fluoro-3-iodophenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of 2-Fluoro-3-iodophenylboronic acid can influence its biochemical activity and its interactions with biomolecules .

Subcellular Localization

The subcellular localization of 2-Fluoro-3-iodophenylboronic acid is an important factor in determining its activity and function. This compound can be targeted to specific organelles or compartments within the cell through post-translational modifications or targeting signals. The localization of 2-Fluoro-3-iodophenylboronic acid can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-iodophenylboronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method is the direct iodination of 2-fluorophenylboronic acid using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of 2-Fluoro-3-iodophenylboronic acid may involve more scalable and efficient methods. This could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes .

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-3-iodophenylboronic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with various nucleophiles in the presence of a suitable catalyst.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Oxidation and Reduction Reactions: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide.

Substitution Reactions: May involve reagents like sodium azide or potassium thiocyanate in the presence of copper catalysts.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Substituted Phenylboronic Acids: Formed through various substitution reactions.

Comparación Con Compuestos Similares

Similar Compounds

2-Fluorophenylboronic Acid: Similar structure but lacks the iodine atom.

3-Iodophenylboronic Acid: Similar structure but lacks the fluorine atom.

6-Bromo-2-fluoro-3-iodophenylboronic Acid: Contains an additional bromine atom.

Uniqueness

2-Fluoro-3-iodophenylboronic acid is unique due to the presence of both fluorine and iodine atoms on the phenyl ring. This dual substitution allows for a wider range of chemical reactivity and selectivity in synthetic applications compared to its mono-substituted counterparts .

Actividad Biológica

2-Fluoro-3-iodophenylboronic acid is an organoboron compound notable for its unique chemical structure, which includes both fluorine and iodine substituents on the phenyl ring. This compound has garnered interest in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling, which are essential for constructing complex organic molecules. Beyond its synthetic utility, this compound exhibits various biological activities that merit detailed exploration.

- Chemical Formula : C₆H₄BFIO₂

- Molecular Weight : Approximately 265.82 g/mol

- Structure : The presence of a boronic acid functional group allows for interactions with diols and other biomolecules, facilitating reversible covalent bond formation.

The biological activity of 2-fluoro-3-iodophenylboronic acid primarily arises from its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : The boronic acid moiety can form stable complexes with enzymes, inhibiting their activity. This property is particularly relevant in the context of proteases and other enzymes involved in cellular signaling pathways.

- Cell Signaling Modulation : By influencing cellular signaling pathways, this compound can alter gene expression and metabolic processes within cells.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 2-fluoro-3-iodophenylboronic acid:

- In Vitro Studies : This compound has shown moderate antibacterial activity against various strains, including Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness comparable to established antimicrobial agents like Tavaborole (AN2690) .

- Mechanism of Action : The antimicrobial action is hypothesized to involve the inhibition of leucyl-tRNA synthetase (LeuRS) in microorganisms, similar to the action of benzoxaborole compounds .

Cellular Effects

The compound's impact on cellular functions has been documented:

- Cell Viability and Proliferation : Studies indicate that varying concentrations of 2-fluoro-3-iodophenylboronic acid can significantly affect cell viability and proliferation rates in cultured cells. These effects are dose-dependent and may vary based on cell type.

Case Studies

- Antibacterial Activity Against Bacillus cereus : In a comparative study, 2-fluoro-3-iodophenylboronic acid exhibited a lower MIC than AN2690, suggesting a promising alternative for treating infections caused by this bacterium .

- Biofilm Formation Inhibition : Research indicates that halogenated phenylboronic acids, including this compound, can inhibit biofilm formation by Vibrio harveyi and V. parahaemolyticus, reducing virulence factors such as motility and hydrophobicity .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | MIC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| 2-Fluoro-3-iodophenylboronic acid | Moderate | <100 | Inhibition of LeuRS |

| Tavaborole (AN2690) | High | <100 | Inhibition of LeuRS |

| 5-Bromo-2-fluoro-3-iodophenylboronic acid | Moderate | >100 | Similar mechanism as above |

Propiedades

IUPAC Name |

(2-fluoro-3-iodophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BFIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMDGAIATJXYFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)I)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BFIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584396 | |

| Record name | (2-Fluoro-3-iodophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016231-39-2 | |

| Record name | (2-Fluoro-3-iodophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.